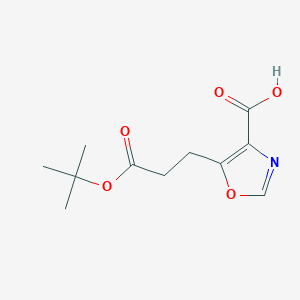

5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid

Description

5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic carboxylic acid featuring a 1,3-oxazole core substituted at the 5-position with a 3-tert-butoxy-3-oxopropyl group. The tert-butoxy group in the side chain may enhance metabolic stability and influence steric and electronic properties, similar to other tert-butyl-substituted oxazole derivatives used in regioselective bromination and Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name |

5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-11(2,3)17-8(13)5-4-7-9(10(14)15)12-6-16-7/h6H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVZCGHRCYYFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=C(N=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid typically involves the reaction of tert-butyl 3-oxopropanoate with appropriate oxazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxazole ring. The reaction mixture is then subjected to acidic conditions to remove the tert-butyl protecting group, yielding the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Pesticide Development

The compound's unique structure makes it suitable for developing new pesticides. Oxazole derivatives have been shown to possess herbicidal properties, which can be beneficial in crop protection strategies.

Case Study: Herbicidal Properties

Research has indicated that certain oxazole derivatives can inhibit the growth of specific weed species without harming crops. This selective herbicidal action can lead to more sustainable agricultural practices by reducing the need for broad-spectrum herbicides .

| Application | Effectiveness |

|---|---|

| Weed Control | Selective inhibition |

| Crop Safety | Minimal phytotoxicity |

Materials Science

Polymer Chemistry

5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of oxazole units into polymer matrices can improve their performance in various applications.

Case Study: Polymer Synthesis

A recent study focused on creating thermally stable polymers by incorporating oxazole derivatives into polyamide matrices. The resulting materials exhibited superior thermal resistance compared to traditional polyamides, indicating potential applications in high-performance materials .

| Material Type | Thermal Stability (°C) |

|---|---|

| Traditional Polyamide | 250 |

| Oxazole-Derived Polymer | 300 |

Mechanism of Action

The mechanism of action of 5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with target molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical properties of structurally analogous compounds:

Key Observations :

- Substituent Effects on Melting Points : Aromatic substituents like 4-methoxyphenyl (147–151°C) result in higher melting points compared to aliphatic groups like tetrahydrofuran-2-yl (125–127°C), likely due to increased crystallinity from π-π stacking .

- Molecular Weight and Solubility : Bulky substituents (e.g., tert-butoxypropyl) may reduce aqueous solubility but enhance lipid membrane permeability, a critical factor in drug design .

Biological Activity

5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, including data from various studies, case studies, and relevant research findings.

- Molecular Formula : C₈H₁₁NO₃

- Molecular Weight : 169.18 g/mol

- CAS Number : 914637-34-6

Biological Activity Overview

The biological activities of oxazole derivatives, including 5-(3-tert-butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid, have been explored in various contexts. Key areas of investigation include antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Research has demonstrated that oxazole derivatives exhibit significant antimicrobial properties. The compound's structure allows for interaction with bacterial cell membranes and inhibition of growth.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 5-(3-tert-butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid | TBD | E. coli |

| 11 | 1.6 | C. albicans |

| 12 | 0.8 | A. niger |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against various pathogens. For instance, compounds similar to the target molecule showed MIC values ranging from 0.8 to 3.2 µg/ml against Candida species .

Anticancer Activity

In vitro studies have indicated that oxazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways associated with cell survival.

Case Study:

A study evaluated the cytotoxic effects of several oxazole derivatives on cancer cell lines such as HeLa and MCF-7. The results indicated that compounds with hydrophobic side chains exhibited enhanced cytotoxicity compared to their hydrophilic counterparts .

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives is closely linked to their structural features. The presence of substituents such as tert-butoxy groups is believed to enhance lipophilicity, improving membrane penetration and bioactivity.

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Tert-butoxy | Increased lipophilicity |

| Aromatic rings | Enhanced interaction with targets |

| Hydrophilic groups | Reduced membrane penetration |

Q & A

Q. What are the optimal synthetic routes for 5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the introduction of the tert-butoxy group via tert-butyl chloroformate under anhydrous conditions. Cyclization of precursors (e.g., β-keto esters or amides) using reagents like POCl₃ or DCC facilitates oxazole ring formation. Key parameters include temperature control (0–25°C for Boc protection), inert atmosphere (N₂/Ar), and pH adjustment (e.g., acidic hydrolysis for carboxylic acid deprotection). Post-synthesis purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%). Analytical monitoring with HPLC and NMR is critical at each step .

Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?

- 1H/13C NMR : Confirms substituent connectivity (e.g., tert-butoxy proton signals at δ ~1.2 ppm, oxazole ring protons at δ 7.5–8.5 ppm).

- HPLC : Monitors purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase).

- FT-IR : Validates functional groups (C=O stretch at ~1700 cm⁻¹ for carboxylic acid, 1250 cm⁻¹ for oxazole C-O).

- Mass Spectrometry (ESI/HRMS) : Verifies molecular weight (e.g., [M+H]+ expected at m/z 298.2) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s 3D structure, and what challenges arise during refinement?

Single-crystal X-ray diffraction using synchrotron radiation (e.g., Diamond Light Source I04-1 beamline) resolves bond lengths, angles, and stereochemistry. Data collection at 100 K with cryoprotection (e.g., 25% glycerol) minimizes radiation damage. Refinement in SHELXL accounts for twinning (common in oxazole derivatives) using the TWIN/BASF commands. Challenges include handling weak diffraction (resolution >1.2 Å) and enantiomorph polarity errors, which are addressed via Flack parameter analysis (e.g., Hooft/Y parameter in SHELX ) .

Q. What methodologies are recommended for evaluating the compound’s biological activity, particularly enzyme inhibition?

- Enzyme Assays : Measure IC50 using fluorescence-based assays (e.g., JARID1B demethylase inhibition with 5-(2-fluorophenyl) analog showed IC50 = 1.2 µM).

- Binding Studies : Surface plasmon resonance (SPR) or ITC quantifies dissociation constants (KD).

- Cellular Studies : Cytotoxicity assays (e.g., MTT on MCF-7 cells) validate selectivity (IC50 in low micromolar range for dichlorophenyl analogs) .

Q. How should researchers address contradictions in cytotoxicity data between studies?

Discrepancies may arise from impurity (>5% impurities skew IC50), cell line variability (e.g., MCF-7 vs. HEK293), or assay conditions (serum concentration, incubation time). Mitigation strategies:

- Re-synthesize and re-purify the compound (HPLC >99%).

- Standardize assays across labs (e.g., CLIA guidelines).

- Validate with orthogonal methods (e.g., caspase activation for apoptosis vs. membrane integrity assays) .

Q. What strategies are effective for modifying the compound’s structure to study structure-activity relationships (SAR)?

- Substituent Variation : Replace tert-butoxy with trifluoromethyl (enhances lipophilicity) or phenyl rings (π-stacking with targets).

- Functional Group Interconversion : Convert carboxylic acid to amides (improves bioavailability) or esters (pro-drug strategies).

- Boc Deprotection : Remove tert-butoxycarbonyl under TFA to expose reactive amines for further derivatization .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validations are required?

- Molecular Docking : Use AutoDock Vina to simulate binding to JARID1B (PDB: 5FZM). Focus on hydrogen bonds between the carboxylic acid and Arg98/His99 residues.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).

- Validation : Co-crystallize the compound with the target (e.g., JARID1B catalytic domain) to confirm binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.